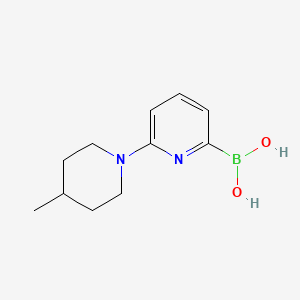

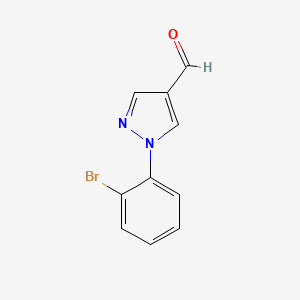

1-(2-Bromophenyl)pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

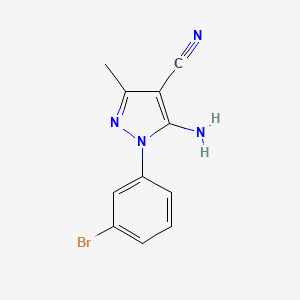

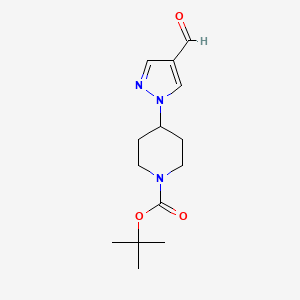

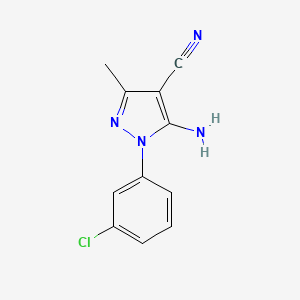

“1-(2-Bromophenyl)pyrazole-4-carbaldehyde” is a chemical compound with the CAS Number: 1153042-50-2 . It has a molecular weight of 251.08 and its IUPAC name is 1-(2-bromophenyl)-1H-pyrazole-4-carbaldehyde .

Synthesis Analysis

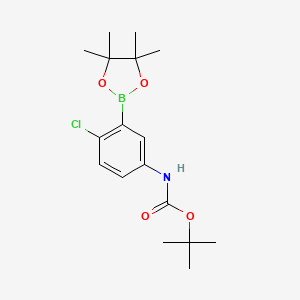

The synthesis of pyrazole derivatives has been reported in various studies . One method involves the reaction of phenyl hydrazine with variable acetophenone to give substituted phenyl carbonyl hydrazone compounds . This is followed by cyclization using the Vilsmeier-Haack reaction .

Molecular Structure Analysis

The molecular structure of “1-(2-Bromophenyl)pyrazole-4-carbaldehyde” is characterized by the presence of a pyrazole ring attached to a bromophenyl group and a carbaldehyde group . The InChI code for this compound is 1S/C10H7BrN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Bromophenyl)pyrazole-4-carbaldehyde” are not mentioned in the search results, pyrazole derivatives in general have been reported to undergo a variety of chemical reactions . These include reactions with various reagents to form biologically active compounds .

Physical And Chemical Properties Analysis

The compound “1-(2-Bromophenyl)pyrazole-4-carbaldehyde” is a solid at room temperature . It has a molecular weight of 251.08 . The compound should be stored in a refrigerated environment .

Applications De Recherche Scientifique

Antimicrobial Activity

“1-(2-Bromophenyl)pyrazole-4-carbaldehyde” has been utilized in the synthesis of biologically active compounds that exhibit potent antimicrobial properties . These compounds have shown high growth inhibitory activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The synthesized derivatives have been evaluated for their in vitro antimicrobial activity, indicating their potential as therapeutic agents in combating microbial infections.

Antioxidant Properties

This compound is also a key precursor in the synthesis of derivatives with significant antioxidant activities . These activities are crucial as they help in protecting the body from damage caused by harmful molecules called free radicals. The antioxidant properties of these compounds have been demonstrated to be remarkable, potentially contributing to the prevention of various oxidative stress-related diseases.

Drug Discovery Applications

In the realm of drug discovery, “1-(2-Bromophenyl)pyrazole-4-carbaldehyde” is a valuable intermediate for the development of new drugs . Molecular docking studies have revealed that derivatives of this compound could serve as potent inhibitors for targets like the COVID-19 main protease, suggesting a promising future in the discovery of potent drug candidates.

Orientations Futures

While specific future directions for “1-(2-Bromophenyl)pyrazole-4-carbaldehyde” are not mentioned in the search results, research into pyrazole derivatives is ongoing due to their wide range of biological activities . Future research may focus on developing novel antibiotics or modifying existing ones .

Mécanisme D'action

Target of Action

1-(2-Bromophenyl)pyrazole-4-carbaldehyde is a synthetic compound that has been studied for its potential anti-cancer activity . The primary targets of this compound are various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF7), lung carcinoma (A549), prostatic cancer (PC3), and colon carcinoma (HCT116) .

Mode of Action

It is known that the compound interacts with its targets, leading to changes that inhibit the growth of cancer cells . The compound’s bromophenyl group may play a role in this interaction, as bromine atoms are often involved in halogen bonding, a type of non-covalent interaction that can influence the biological activity of a compound .

Biochemical Pathways

Given its anti-cancer activity, it is likely that the compound interferes with pathways involved in cell proliferation and survival .

Result of Action

1-(2-Bromophenyl)pyrazole-4-carbaldehyde has demonstrated significant activity against various human cancer cell lines . In particular, one of its derivatives was found to be the most potent among the tested compounds, displaying no cytotoxic activity on the BJ-1 fibroblast normal human cell line .

Propriétés

IUPAC Name |

1-(2-bromophenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUURKSIVEHOZPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)pyrazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B581258.png)

![6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B581262.png)